8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)
Description
Molecular Architecture and Functional Group Analysis
Core Structure and Substituent Configuration
The compound features an adenosine backbone with two principal modifications:
- 8-Position Substitution : A 3-(glycylamino)propylamino group replaces the hydrogen at the 8-position of the adenine ring. This introduces a flexible alkyl chain terminating in a glycylamino moiety (–NH–CH₂–CO–NH₂).
- 5'-Phosphate Group : The ribose’s 5′-hydroxyl is esterified with a dihydrogen phosphate group (–O–PO₃H₂).
Functional Group Inventory
| Functional Group | Position | Role in Molecular Properties |
|---|---|---|
| Adenine ring | Core structure | Aromaticity, hydrogen bonding, π-stacking |
| Ribose sugar (β-D-ribofuranose) | Central scaffold | Solubility, conformational flexibility |
| 5′-Dihydrogen phosphate | Ribose 5′-OH | Negative charge at physiological pH |
| 8-(3-glycylamino-propylamino) | Adenine C8 | Cationic potential, hydrogen bond donor |
| Primary/secondary amines | Side chain | Zwitterionic behavior, metal coordination |
The adenine ring’s aromatic system ($$ \text{C}{10}\text{H}{13}\text{N}_5 $$) provides a planar geometry conducive to stacking interactions, while the ribose’s furanose ring adopts a pseudorotation equilibrium between C2′-endo and C3′-endo conformations. The 5′-phosphate contributes to solubility in aqueous media and may participate in electrostatic interactions with proteins or metal ions.
Properties
CAS No. |
62209-02-3 |
|---|---|
Molecular Formula |
C15H25N8O8P |
Molecular Weight |
476.38 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-amino-8-[3-[(2-aminoacetyl)amino]propylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H25N8O8P/c16-4-8(24)18-2-1-3-19-15-22-9-12(17)20-6-21-13(9)23(15)14-11(26)10(25)7(31-14)5-30-32(27,28)29/h6-7,10-11,14,25-26H,1-5,16H2,(H,18,24)(H,19,22)(H2,17,20,21)(H2,27,28,29)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
NSEYUMVWAOPINT-FRJWGUMJSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCNC(=O)CN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCNC(=O)CN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 8-Substituted Adenosine Derivative
- The 8-position of adenosine is selectively substituted by nucleophilic displacement or reductive amination with an aminoalkyl reagent bearing the glycylamino group.
- A typical approach involves reacting 8-bromo- or 8-chloroadenosine derivatives with 3-(glycylamino)propylamine under controlled conditions to form the 8-{[3-(Glycylamino)propyl]amino}adenosine intermediate.
- Protection of the ribose hydroxyl groups (e.g., as silyl ethers or acyl esters) may be employed to prevent side reactions during base modification.
Phosphorylation at the 5' Position
- The 5'-hydroxyl group is selectively phosphorylated using a 5'-H-phosphonate strategy , which is efficient and involves minimal protecting group manipulations.
- This method includes:
- Formation of the 5'-H-phosphonate diester intermediate.
- Oxidation of the phosphonate to the phosphate diester.
- Final deprotection to yield the free dihydrogen phosphate.
- This approach is favored for its mild conditions and high yields, as demonstrated in the synthesis of related aminoalkyl 8-aminoadenylates.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as ion-exchange chromatography or reverse-phase HPLC.
- Structural confirmation is achieved by NMR spectroscopy, mass spectrometry, and chromatographic comparison with standards.
- The phosphate group position is confirmed by enzymatic digestion (e.g., apyrase treatment) and periodate oxidation assays.
Comparative Data Table of Preparation Parameters
Research Findings and Optimization Notes
- The 5'-H-phosphonate strategy is preferred over direct phosphorylation with phosphoramidites due to fewer side reactions and simpler deprotection steps.
- The aminoalkyl substitution at the 8-position is sensitive to reaction conditions; mild temperatures and controlled pH prevent degradation of the nucleoside.
- The presence of the glycylamino group requires careful handling to avoid racemization or hydrolysis during synthesis.
- Non-enzymic phosphorylation methods have been shown to produce high yields of nucleoside diphosphates and monophosphates with correct regioselectivity.
- Analytical methods such as paper chromatography, enzymatic digestion, and NMR are critical for confirming the position and integrity of the phosphate group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the purine ring or the phosphate group, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the phosphate group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is studied for its role in cellular processes, including DNA and RNA synthesis, signal transduction, and enzyme regulation. It is also used as a probe to study nucleotide interactions and functions.
Medicine: Medically, the compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties. It is also used in the development of diagnostic tools and as a component in drug formulations.
Industry: In the industrial sector, the compound is utilized in the production of pharmaceuticals, agrochemicals, and biotechnology products. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A detailed comparison with structurally related adenosine derivatives is provided below:
Key Findings
Substituent Effects at the 8-Position: The glycylamino-propylamino group in the target compound contrasts sharply with the phenyl group in 8-phenyladenosine-monophosphate. The former’s hydrophilic nature improves aqueous solubility, while the latter’s hydrophobicity may limit bioavailability but enhance membrane penetration . Azido or halogenated substituents (e.g., in 8-azidoadenosine derivatives) are often used for covalent binding studies or fluorescence tagging .
Phosphorylation Patterns: 5'-monophosphate (target compound) vs. 5'-diphosphate (ADP): The single phosphate group in the target compound may limit its role in energy metabolism but could mimic AMP in allosteric regulation of enzymes like AMP-activated protein kinase (AMPK) . 3',5'-cyclic monophosphate (e.g., 8-azidoadenosine cAMP) exhibits conformational rigidity, enabling stable binding to cAMP-dependent protein kinases .
Synthetic Accessibility: Phosphoramidate analogs (e.g., adenosine 5'-imidodiphosphate) often require specialized coupling reagents (e.g., COMU) and anhydrous conditions , whereas the target compound’s glycylamine linker simplifies functionalization via amine-adenine conjugation .
Biological Activity: The glycylamino-propylamino side chain may confer selectivity for glycine-binding receptors or peptide recognition domains, distinguishing it from unmodified ADP or phenyl-substituted analogs. In contrast, ADP’s diphosphate group is critical for binding to purinergic receptors (e.g., P2Y₁₂) in platelet aggregation .
Contradictions and Limitations
- highlights ion-exchange chromatography for purifying phosphoramidates, but uses COMU-mediated couplings in DMF, suggesting divergent synthetic strategies for similar compounds.
- While discusses solubility trends for phosphate esters, the glycylamino-propylamino group’s impact on the target compound’s solubility remains speculative without direct data.
Biological Activity
8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate), often referred to as 8-amino-adenosine, is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and molecular biology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on transcription, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C10H14N6O4P
- Molecular Weight : 282.26 g/mol
- CAS Number : 3868-33-5
8-amino-adenosine exerts its biological effects primarily through the inhibition of transcription processes within cells. Key mechanisms include:
- Inhibition of RNA Synthesis :
- Impact on Cyclin-Dependent Kinases (CDKs) :
- Reduction of Intracellular ATP Levels :
Case Studies
- Multiple Myeloma :
- Chronic Lymphocytic Leukemia (CLL) :
Summary of Key Research Outcomes
| Study | Findings | Implications |
|---|---|---|
| Molecular Cancer Therapeutics (2010) | 8-amino-adenosine inhibits transcription via ATP competition and CDK inhibition | Potential new treatment for multiple myeloma and other cancers |
| Nucleic Acids Symposium Series (2004) | Demonstrated structural modifications enhance binding affinity | Insights into drug design for nucleic acid interactions |
| Sigma-Aldrich Product Information | High purity (>98%) available for research use | Facilitates rigorous experimental studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
